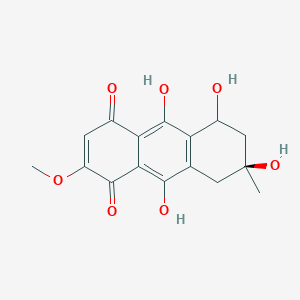

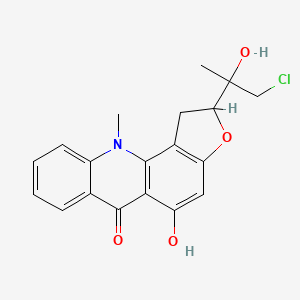

alpha-Semegma mycolic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

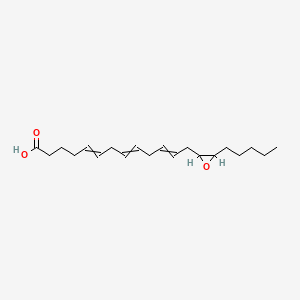

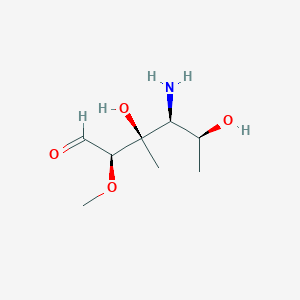

Alpha-Semegma mycolic acid is a polymer.

Aplicaciones Científicas De Investigación

Biosynthesis and Structure Analysis : Mycolic acids, including alpha-semegma mycolic acid, are crucial constituents of the mycobacterial cell wall, forming an effective permeability barrier against antimicrobial agents. Studies have identified mutant strains of Mycobacterium smegmatis that accumulate precursors of mycolic acids, providing insight into their biosynthesis and structural analysis (Liu & Nikaido, 1999).

Enzymatic Machinery in Biosynthesis : Identification of specific genes and enzymes involved in mycolic acid synthesis, such as the beta-hydroxyacyl-acyl carrier protein (ACP) dehydratase and other components of the fatty acid synthase-II (FAS-II) enzymic machinery, has been a key focus. This understanding is crucial for targeting mycolic acid synthesis in drug development against mycobacterial infections (Brown et al., 2007).

Role in Bacterial Virulence : Mycolic acids are essential for the virulence of Mycobacterium tuberculosis. Studies have shown that mutants of M. tuberculosis lacking oxygenated mycolic acids exhibit altered envelope permeability and reduced virulence in mice, highlighting the role of these acids in pathogenicity (Dubnau et al., 2000).

Genetic and Chemical Variability : Research on the genetic and chemical variability of mycolic acids in different strains of Mycobacterium tuberculosis complex has revealed significant variations, influencing MA metabolism. This suggests the importance of considering strain diversity in developing new anti-tuberculosis drugs (Portevin et al., 2014).

Potential Drug Targets : Several studies focus on identifying potential drug targets within the mycolic acid biosynthesis pathway. For example, the identification of the fatty acid synthase type II protein HadD, essential for alpha- and epoxy-mycolic acid biosynthesis, offers a novel target for drug development against mycobacterial diseases (Lefebvre et al., 2018).

Molecular Mass Determination Techniques : Accurate molecular mass determination of mycolic acids through techniques like MALDI-TOF mass spectrometry has been crucial for understanding their structure and function. This analysis provides vital information for the development of diagnostic tools and therapeutic strategies (Laval et al., 2001).

Propiedades

Fórmula molecular |

C77H150O3 |

|---|---|

Peso molecular |

1124 g/mol |

Nombre IUPAC |

(21E,36Z)-2-docosyl-3-hydroxypentapentaconta-21,36-dienoic acid |

InChI |

InChI=1S/C77H150O3/c1-3-5-7-9-11-13-15-17-19-21-23-25-26-27-28-29-30-31-32-33-34-35-36-37-38-39-40-41-42-43-44-45-46-47-48-49-50-51-52-53-54-56-58-60-62-64-66-68-70-72-74-76(78)75(77(79)80)73-71-69-67-65-63-61-59-57-55-24-22-20-18-16-14-12-10-8-6-4-2/h31-32,46-47,75-76,78H,3-30,33-45,48-74H2,1-2H3,(H,79,80)/b32-31-,47-46+ |

Clave InChI |

OTBHVUMGIGNBIY-FZQKJBIYSA-N |

SMILES isomérico |

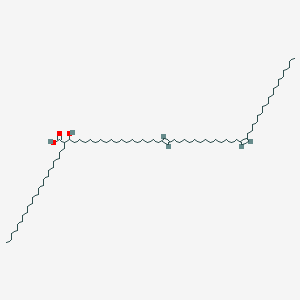

CCCCCCCCCCCCCCCCCCCCCCC(C(CCCCCCCCCCCCCCCCC/C=C/CCCCCCCCCCCCC/C=C\CCCCCCCCCCCCCCCCCC)O)C(=O)O |

SMILES |

CCCCCCCCCCCCCCCCCCCCCCC(C(CCCCCCCCCCCCCCCCCC=CCCCCCCCCCCCCCC=CCCCCCCCCCCCCCCCCCC)O)C(=O)O |

SMILES canónico |

CCCCCCCCCCCCCCCCCCCCCCC(C(CCCCCCCCCCCCCCCCCC=CCCCCCCCCCCCCCC=CCCCCCCCCCCCCCCCCCC)O)C(=O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.